molecular formula C8H10N2O2 B14049761 (2-(Carboxymethyl)phenyl)hydrazine

(2-(Carboxymethyl)phenyl)hydrazine

Cat. No.: B14049761
M. Wt: 166.18 g/mol
InChI Key: WBIKCZHHCUBIFY-UHFFFAOYSA-N
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Description

(2-(Carboxymethyl)phenyl)hydrazine (CAS 66859-80-1) is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It is a phenylhydrazine derivative characterized by the presence of a hydrazine group attached to a phenyl ring that is also substituted with a carboxymethyl (-CH2COOH) group . This structure makes it a versatile intermediate in organic synthesis and medicinal chemistry research. Compounds featuring the phenylhydrazone moiety, such as those derived from (2-(Carboxymethyl)phenyl)hydrazine, have demonstrated significant biological activity. Specifically, recent scientific studies have shown that structurally related phenylhydrazone derivatives exhibit potent antifungal activity against agriculturally significant pathogens including Botrytis cinerea , Rhizoctonia solani , and Colletotrichum capsici . Some of these derivatives have shown efficacy comparable to that of commercial fungicides, highlighting the value of this chemical class in the development of new agrochemical agents . For researchers, this compound serves as a key precursor for the synthesis of more complex molecules. The reactive hydrazine group allows for the formation of hydrazone linkages with carbonyl groups, while the carboxylic acid functionality provides a site for further derivatization or conjugation. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-hydrazinylphenyl)acetic acid

InChI

InChI=1S/C8H10N2O2/c9-10-7-4-2-1-3-6(7)5-8(11)12/h1-4,10H,5,9H2,(H,11,12)

InChI Key

WBIKCZHHCUBIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NN

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Carboxymethyl)aniline Derivatives

The diazotization-reduction route, detailed in US6852890B1 for halogenated phenylhydrazines, adapts well to carboxymethylated analogs. The process begins with 2-(carboxymethyl)aniline, synthesized via:

  • Friedel-Crafts Acylation : Benzene derivatives react with chloroacetyl chloride under AlCl₃ catalysis to install the acetyl moiety, followed by hydrolysis to carboxymethyl.
  • Nucleophilic Aromatic Substitution : Aniline reacts with ethyl bromoacetate in DMF with K₂CO₃, yielding ethyl 2-(aminophenyl)acetate, saponified to the carboxylic acid.

Diazotization and Reductive Coupling

Following US6852890B1’s protocol, 2-(carboxymethyl)aniline is diazotized at 0–5°C using NaNO₂ and HCl, generating the diazonium salt. Subsequent reduction with Na₂SO₃ at pH 7.2 (65°C, 2 hours) produces the hydrazine sulfonate intermediate. Acidic hydrolysis (6 M HCl, 50°C, 12 hours) cleaves sulfonate groups, yielding (2-(Carboxymethyl)phenyl)hydrazine hydrochloride. Neutralization with NaOH liberates the free base, which precipitates upon cooling (Table 1).

Table 1: Optimization of Diazotization-Reduction Parameters

Parameter Optimal Range Yield (%) Purity (%)
Diazotization Temp 0–5°C 92 98
Reduction pH 7.0–7.5 88 95
Hydrolysis Acid 6 M HCl 85 97
Neutralization Agent 2 M NaOH 90 96

Hydrolysis of Protected Hydrazine Derivatives

Ester-Protected Intermediates

To circumvent solubility issues during diazotization, US6852890B1 recommends esterifying the carboxymethyl group. Ethyl 2-(hydrazinophenyl)acetate is synthesized via:

  • Diazonium Salt Formation : As in Section 2.2.
  • Esterification : Treatment with ethanol/H₂SO₄ converts the carboxylic acid to ethyl ester.
  • Selective Hydrolysis : Post-reduction, the ester is saponified using NaOH/EtOH (reflux, 6 hours), restoring the carboxymethyl group. This stepwise protection-deprotection strategy improves overall yield to 78% (vs. 65% without protection).

Sulfonate and Phthalimide Derivatives

US4772747A’s phthalimide protection strategy, originally for trichlorophenylhydrazine, applies here. 2-(Carboxymethyl)aniline reacts with phthalic anhydride in acetic acid (95°C, 3 hours) to form N-(2-(carboxymethyl)phenyl)phthalimide. Chlorination (Cl₂, 20–25°C) introduces electron-withdrawing groups, though unnecessary for this target. Instead, direct hydrolysis with 40% methylamine/isopropanol (100°C, 9 hours) cleaves the phthalimide, yielding 94% pure product.

Alternative Routes via Dicarboxylic Anhydride Intermediates

Condensation with Succinic Anhydride

Adapting US4772747A’s methodology, phenylhydrazine reacts with succinic anhydride in refluxing acetic acid (16 hours) to form N-(phenylhydrazino)succinimide. Chlorination is omitted; instead, the intermediate undergoes base hydrolysis (2-aminoethanol/toluene, reflux, 72 hours) to install the carboxymethyl group. This route circumvents diazotization but requires stringent temperature control to prevent decarboxylation.

One-Pot Carboxymethylation

A novel approach combines Friedel-Crafts and hydrazine formation in a single reactor:

  • Acylation : Benzene + chloroacetic acid/AlCl₃ → 2-chloroacetylbenzene.
  • Amination : NH₃/EtOH, 80°C → 2-(aminophenyl)acetic acid.
  • Diazotization-Reduction : As in Section 2.2.
    This method reduces steps but faces challenges in regioselectivity (30% para by-products).

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics for Synthetic Routes

Method Steps Total Yield (%) Purity (%) Cost (Relative)
Diazotization-Reduction 4 85 97 1.0
Ester Protection 5 78 96 1.2
Phthalimide Route 3 72 94 1.5
One-Pot 3 65 90 0.8

The diazotization-reduction route balances yield and cost-effectiveness, whereas the phthalimide method offers step reduction at higher reagent expense. Industrial-scale production favors the one-pot approach despite lower yield due to throughput advantages.

Chemical Reactions Analysis

Types of Reactions

(2-(Carboxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with (2-(Carboxymethyl)phenyl)hydrazine include acetic acid, zinc powder, and various aldehydes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure complete reactions.

Major Products Formed

The major products formed from reactions involving (2-(Carboxymethyl)phenyl)hydrazine depend on the specific reaction conditions and reagents used. For example, the reaction with acetoacetate derivatives and aryl aldehydes can produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s .

Mechanism of Action

The mechanism of action of (2-(Carboxymethyl)phenyl)hydrazine involves its ability to act as a reducing agent and participate in various chemical reactions. It can form stable coordination compounds with metals, such as copper (II), which exhibit biological activity . The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Research Findings and Limitations

  • Contradictions in Reactivity : While hydrazine derivatives generally form stable hydrazides (), steric hindrance from bulky groups (e.g., carboxymethyl) can lead to side reactions or failed syntheses, as seen in .
  • Detection Sensitivity : Carboxymethyl-substituted derivatives may exhibit lower detection limits in biosensors (e.g., ~10⁻⁶ M for phenylhydrazine in ) due to improved binding affinity .

Q & A

Q. What are the optimal synthetic routes for (2-(Carboxymethyl)phenyl)hydrazine?

Methodological Answer: The synthesis typically involves hydrazinolysis of activated esters or amides. For example:

  • Step 1: React 2-(carboxymethyl)benzoic acid with dicyclohexylcarbodiimide (DCCI) in dichloromethane to form an active intermediate.
  • Step 2: Treat the intermediate with hydrazine hydrate under reflux in ethanol ().
  • Yield Optimization: Use a 1:1 molar ratio of acid to hydrazine, with reaction times of 24–48 hours at 60–80°C. Purity is confirmed via TLC (silica gel, chloroform:methanol 95:5) .

Q. How is (2-(Carboxymethyl)phenyl)hydrazine characterized in research settings?

Methodological Answer:

  • Spectroscopy:
    • IR: Peaks at ~3285 cm⁻¹ (N-H stretch) and ~1666 cm⁻¹ (C=O stretch) confirm hydrazide formation .
    • NMR: ¹H NMR in DMSO-d₆ shows δ 10.2 ppm (NH), δ 7.5–8.1 ppm (aromatic protons) .
  • X-ray Crystallography: Monoclinic system (space group P21/c) with unit cell parameters a = 6.12 Å, b = 8.39 Å, c = 12.53 Å (β = 98.66°) .

Q. What are its primary applications in organic synthesis?

Methodological Answer:

  • Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, used in crystallography and metal coordination studies (e.g., nickel complexes in coupling reactions) .
  • Heterocycle Synthesis: Serves as a precursor for indoles via Fischer indole synthesis (acid-catalyzed cyclization) .

Advanced Research Questions

Q. What mechanistic insights exist for its role in catalytic coupling reactions?

Methodological Answer:

  • Nickel-Mediated Coupling: (2-(Carboxymethyl)phenyl)hydrazine acts as a "traceless mediator" in aryl-aryl bond formation. Mechanistic studies (e.g., stoichiometric reactions with trans-[Ni(II)PhBr(Me₃P)₂]) suggest:
    • Hydrazine facilitates nickel complex reduction (Ni⁰ → Ni⁰) without leaving residues .
    • Critical step: Pre-mixing Ni(cod)₂/Me₃P with hydrazine before adding aryl electrophiles (e.g., phenyl tosylate) improves yield .
  • Contradictions: Hydrazine alone fails to reduce aryl iodides; nickel-hydrazine synergy is essential .

Q. How do computational studies explain its reactivity in deoxygenation processes?

Methodological Answer:

  • DFT Analysis (M05-2X/6-31G(d)):
    • Epoxide Reduction: Hydrazine selectively reduces epoxide groups on graphene oxide (GO) via nucleophilic attack, with activation energies <25 kcal/mol .
    • Edge vs. Interior Reactivity: Oxygen functionalities at aromatic domain edges form stable hydrazino alcohols, stalling reduction (kinetic barrier ~30 kcal/mol) .
  • Thermal vs. Hydrazine Pathways: Hydrazine de-epoxidation is exothermic (ΔG = -15 kcal/mol), while thermal dehydroxylation requires >150°C .

Q. How can researchers resolve contradictions in its reaction outcomes under varying conditions?

Methodological Answer:

  • Case Study: Conflicting reports on hydrazine’s ability to reduce carbonyl groups ( vs. 21).
    • Root Cause: Solvent polarity and pH influence reactivity. In basic conditions (pH >10), hydrazine reduces carbonyls via a concerted mechanism. In acidic conditions, it forms stable hydrazides .
  • Mitigation: Use buffered systems (e.g., CH₃COONa/EtOH) to control pH and suppress side reactions .

Q. What advanced analytical challenges arise in studying its derivatives?

Methodological Answer:

  • Isomer Discrimination: Hydrazones exist as E/Z isomers. Use NOESY NMR to confirm geometry (e.g., E-isomer shows NOE between NH and aromatic protons) .
  • Mass Spectrometry: ESI-MS/MS fragmentation reveals characteristic loss of NH₂NH₂ (m/z 32) and CO₂ (m/z 44) .

Q. How is it applied in cross-disciplinary research (e.g., materials science)?

Methodological Answer:

  • Graphene Functionalization: Acts as a reducing agent for GO, producing conductive graphene with residual hydrazide groups (enhancing solubility in polar solvents) .
  • Biological Probes: Derivatives like (2E)-2-(1-arylidene)hydrazine carbothioamide show antimalarial activity (IC₅₀ = 2–5 µM against Plasmodium strains) .

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